
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CEM-102, is a synthetic compound that belongs to the class of quinolone antibiotics. It was first synthesized by Cempra Pharmaceuticals in 2007 and has been under development for the treatment of bacterial infections.
作用机制
The exact mechanism of action of 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it is believed to inhibit bacterial DNA synthesis by binding to the DNA gyrase enzyme. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have low toxicity and is well-tolerated in animal models. It has also been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to accumulate in lung tissue, making it a potential treatment for respiratory infections.
实验室实验的优点和局限性
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It has a broad spectrum of activity against bacteria, making it useful for testing against a wide range of bacterial strains. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has some limitations for lab experiments. It is not effective against all bacterial strains, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the development of 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further study of the mechanism of action of 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone to better understand how it inhibits bacterial growth. Additionally, 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone could be tested in combination with other antibiotics to determine if it has synergistic effects. Finally, 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone could be tested in clinical trials to determine its efficacy and safety in humans.
Conclusion:
In conclusion, 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has shown promise as an antibacterial agent. It has a broad spectrum of activity against bacteria, good pharmacokinetic properties, and low toxicity. However, further research is needed to optimize the synthesis method, understand the mechanism of action, and determine its efficacy and safety in humans.
科学研究应用
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its antibacterial properties. It has shown activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. 4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to be effective against Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It has also shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
属性
IUPAC Name |
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-5-27-15-7-6-11(8-13(15)21)12-9-17(23)22-14-10-16(24-2)19(25-3)20(26-4)18(12)14/h6-8,10,12H,5,9H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJATRWBLBTPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



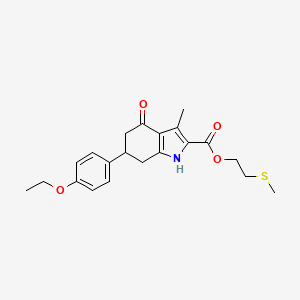
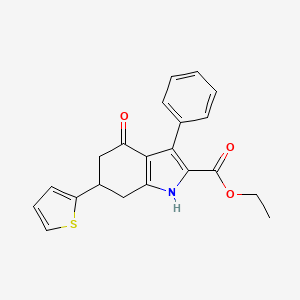

![5-methyl 2-[2-(methylthio)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate](/img/structure/B4262891.png)

![sec-butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262909.png)
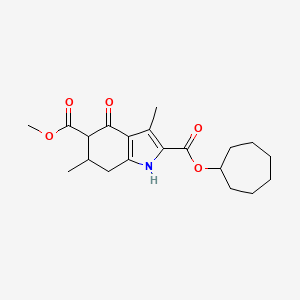
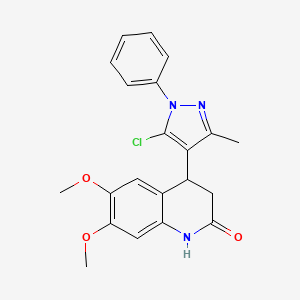

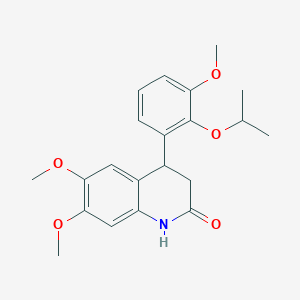

![8-(4-bromo-2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262952.png)

![4-(2-isopropoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262967.png)